N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues Evaluation
A study by Ashby, Styles, Anderson, and Paton (1978) explored thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity. The compounds synthesized, including thiophene derivatives, were assessed for their activity profiles and potential to elicit tumors in vivo, indicating a focus on carcinogenic potential rather than therapeutic applications Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).
Advanced Oxidation Processes
Qutob, Hussein, Alamry, and Rafatullah (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the generation of by-products, biotoxicity, and the utility of the Fukui function for predicting reactive sites in molecules. This study provides insights into chemical degradation pathways and the environmental impact of pharmaceutical compounds Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022).
Bilastine Analysis
Sharma, Hatware, Bhadane, and Patil (2021) summarized the chemistry, pharmacokinetics, pharmacodynamics, and analytical methods of Bilastine, a histamine H1 receptor antagonist. This review highlights the importance of understanding the chemical and pharmacological properties of therapeutic agents Sharma, S., Hatware, K., Bhadane, P., & Patil, K. (2021).
Isoxazolone Derivatives Synthesis
Laroum, Boulcina, Bensouici, and Debache (2019) reported the synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones, indicating the role of chemical synthesis in developing potential therapeutic agents with significant biological and medicinal properties Laroum, R., Boulcina, R., Bensouici, C., & Debache, A. (2019).
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-3-5-15(6-4-14)22-19(25)11-17-12-28-21(24-17)29-13-20(26)23-16-7-9-18(27-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQOODBWFHHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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